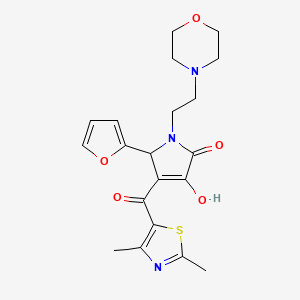

4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Description

4-(2,4-Dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a furan-2-yl moiety, a hydroxyl group, and a 2-morpholinoethyl side chain. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name |

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-12-19(29-13(2)21-12)17(24)15-16(14-4-3-9-28-14)23(20(26)18(15)25)6-5-22-7-10-27-11-8-22/h3-4,9,16,25H,5-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKKPIKYPFRXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CO3)CCN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-Dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound notable for its unique structural features, including a pyrrole ring, thiazole moiety, and furan ring. These structural components suggest potential biological activities that warrant further investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 429.47 g/mol. The presence of multiple functional groups may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₄S |

| Molecular Weight | 429.47 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(NC(=O)C(=C1)C(C)C)OCCN2CCCCC2 |

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including:

- Antimicrobial Effects : Initial investigations suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Activity : The presence of thiazole and furan rings has been associated with anticancer properties in related compounds. Further research is needed to determine specific mechanisms of action.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other derivatives in its class.

Understanding the mechanisms by which this compound exerts its biological effects is crucial. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Interaction : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate growth and immune responses.

Case Studies

Recent studies have focused on the biological activity of structurally similar compounds. Here are notable examples:

-

Study on Thiazole Derivatives :

- A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Results indicated that certain modifications enhanced efficacy against breast cancer cell lines.

- Reference: [Journal of Medicinal Chemistry, 2023]

-

Furan-based Compounds :

- Research highlighted the anti-inflammatory effects of furan-based compounds in murine models. The study suggested that these compounds could modulate cytokine production.

- Reference: [Pharmaceutical Research, 2023]

-

Pyrrole Analogues :

- Pyrrole derivatives have been shown to exhibit potent antibacterial activity in vitro against resistant strains of bacteria.

- Reference: [European Journal of Medicinal Chemistry, 2023]

Future Research Directions

Further exploration into the biological activity of this compound is essential for understanding its therapeutic potential. Suggested areas for future research include:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the specific biological pathways affected by the compound.

- Structural Modifications : Investigating how modifications to the chemical structure impact biological activity.

Comparison with Similar Compounds

Pyrrol-2-one Derivatives

- Key Differences: The 3-ethoxyphenyl substituent in the analog increases lipophilicity compared to the target compound’s furan-2-yl, which may enhance membrane permeability but reduce aqueous solubility . The 2-morpholinoethyl chain in the target compound likely offers better solubility than the 3-morpholinopropyl chain in the analog due to shorter alkyl linkage .

Heterocyclic Substituent Effects

Thiazole vs. Thiadiazole Derivatives

Research Findings and Implications

Physicochemical and Bioactivity Trends

- Solubility: Morpholino-containing compounds generally exhibit improved aqueous solubility, but alkyl chain length (e.g., ethyl vs. propyl) modulates this property .

- Bioactivity : Thiazole and furan moieties are associated with kinase inhibition and antimicrobial activity (see ), though specific data for the target compound remain unexplored .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrrol-2-one core in this compound?

The pyrrol-2-one core can be synthesized via base-assisted cyclization of substituted dihydro-2H-pyrrol-2-one precursors. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with aryl amines or phenols under reflux conditions in ethanol or DMF yields the target scaffold. Characterization via / NMR, FTIR, and HRMS is critical to confirm regioselectivity and purity .

Q. How can the morpholinoethyl and dimethylthiazole substituents be introduced during synthesis?

- Morpholinoethyl group: Achieved via nucleophilic substitution of a bromoethyl intermediate with morpholine in the presence of a base (e.g., KCO) in DMF at 60–80°C.

- Dimethylthiazole carbonyl: Introduced through a coupling reaction (e.g., Suzuki-Miyaura) between a boronic acid-functionalized thiazole and a halogenated pyrrol-2-one precursor. Use Pd(PPh) as a catalyst and KPO as a base in degassed DMF/HO (3:1) at 80–100°C .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation: / NMR (to identify substituents and stereochemistry), FTIR (to confirm carbonyl and hydroxyl groups), and HRMS (for molecular weight validation).

- Purity assessment: HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Thermal stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Variable substituents: Systematically modify the furan-2-yl, morpholinoethyl, or thiazole groups and evaluate changes in biological activity (e.g., enzyme inhibition assays).

- Pharmacophore mapping: Use molecular docking to identify key interactions with targets like carbonic anhydrase isoforms (CAH1, CAH2) or prostaglandin synthases (PGH1, PGH2) .

- Data analysis: Apply multivariate statistical models (e.g., PCA or PLS regression) to correlate structural features with activity .

Q. How to address contradictions in biological activity data across different assay systems?

- Assay standardization: Use consistent cell lines (e.g., HEK293 for enzyme assays) and control compounds (e.g., acetazolamide for carbonic anhydrase).

- Solubility adjustments: Optimize DMSO concentration (<1% v/v) or use β-cyclodextrin complexes to improve compound solubility in aqueous media.

- Validation: Repeat assays with orthogonal methods (e.g., fluorescence-based vs. calorimetric assays) to confirm activity trends .

Q. What experimental designs are suitable for evaluating in vivo efficacy?

- Randomized block design: Assign treatment groups (compound, positive/negative controls) using stratified randomization based on animal weight/age.

- Dose optimization: Perform a pilot study with escalating doses (e.g., 10, 30, 100 mg/kg) to identify the effective range without toxicity.

- Endpoint analysis: Measure biomarkers (e.g., prostaglandin E levels for anti-inflammatory activity) and histopathology .

Methodological Tables

Table 1: Key Synthetic Steps and Yields

Table 2: Recommended Biological Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.